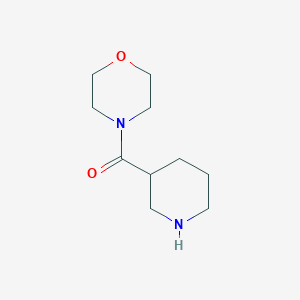

4-(Piperidin-3-ylcarbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

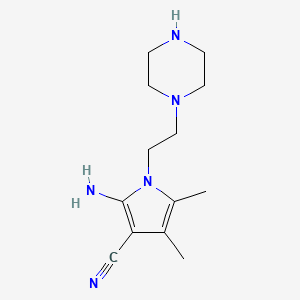

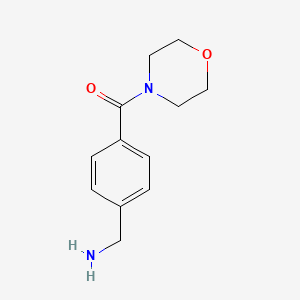

The compound 4-(Piperidin-3-ylcarbonyl)morpholine is a heterocyclic compound that features both piperidine and morpholine rings. These structural motifs are prevalent in medicinal chemistry due to their presence in a variety of biologically active molecules. The piperidine and morpholine rings are known to impart favorable pharmacokinetic properties to drug molecules, making them valuable scaffolds in drug discovery .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include cyclization and functional group transformations. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine involves a key cyclization step, which could be analogous to the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine . Additionally, the synthesis of (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy] stilbenes reported in the literature involves the formation of a stilbene moiety, which could be related to the synthetic approach for the title compound .

Molecular Structure Analysis

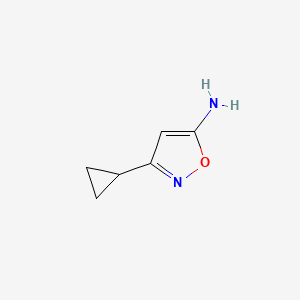

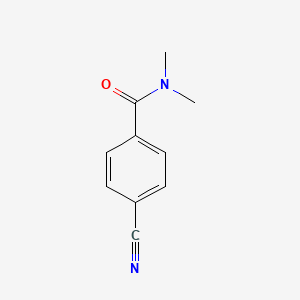

The molecular structure of compounds containing piperidine and morpholine rings has been characterized using various techniques such as X-ray diffraction, IR, 1H NMR, and LC-MS spectra. These studies have revealed that the piperidine and morpholine rings often adopt a chair conformation, which is a stable conformation for six-membered rings . The molecular structure is further stabilized by intra- and intermolecular hydrogen bonds, which can significantly influence the molecule's stability and reactivity .

Chemical Reactions Analysis

Compounds containing piperidine and morpholine rings can undergo a variety of chemical reactions. For example, tertiary enamines derived from morpholine and piperidine have been shown to add to nitrochromenes, leading to the formation of chromans with specific stereochemistry . The reactivity of these rings can be exploited in the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 4-(Piperidin-3-ylcarbonyl)morpholine are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors within the molecule can affect its solubility and interaction with biological targets. Ionic liquid crystals containing piperidinium, piperazinium, and morpholinium cations exhibit a rich mesomorphic behavior, which is indicative of the diverse physical properties that these heterocycles can display . The antimicrobial activity of related compounds suggests that the title compound may also possess biological activities worth exploring .

Applications De Recherche Scientifique

1. Organic Room Temperature Phosphorescence (RTP) Luminogens

- Application Summary: Morpholine, a non-conjugated heterocycle, is embedded into a π system to construct single-component organic room temperature phosphorescence (RTP) luminogens .

- Methods of Application: The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .

- Results: The experimental and theoretical calculation results illustrate the versatility of morpholine in promoting the n-π* transition and intensifying the intermolecular interactions, which not only enhances the generation of triplet excitons, but also suppresses the nonradiative decay of triplet excitons .

2. Synthesis and Pharmacological Applications of Piperidine Derivatives

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

3. Use in Early Discovery Research

- Application Summary: “4-(Piperidin-3-ylcarbonyl)morpholine” is provided to early discovery researchers as part of a collection of unique chemicals .

- Methods of Application: The specific methods of application or experimental procedures are not provided .

- Results: The product is sold “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity .

4. Piperazine and Piperidine Derivatives

- Application Summary: Piperazine and piperidine derivatives have been identified with high affinity using molecular modeling techniques .

- Methods of Application: The study identified the putative protein-ligand interactions responsible for their high affinity .

- Results: Certain compounds where piperidine is replaced by piperazine were identified as lead structures for further evaluation .

5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines

- Application Summary: The aliphatic heterocycles piperidine and morpholine are core structures of well-known antifungals such as fenpropidin and fenpropimorph, commonly used as agrofungicides, and the related morpholine amorolfine is approved for the treatment of dermal mycoses in humans .

- Methods of Application: A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .

- Results: Some compounds showed interesting growth-inhibiting activity. Two of the six compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates for further development based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .

6. Highly Efficient Morpholine-Based Organocatalysts

- Application Summary: Many studies have demonstrated how the pyrrolidine nucleus is more efficient than the corresponding piperidine or morpholine as organocatalysts in the condensation of aldehydes with electrophiles via enamine .

- Methods of Application: The specific methods of application or experimental procedures are not provided .

- Results: The product is sold “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity .

Propriétés

IUPAC Name |

morpholin-4-yl(piperidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAQRKAOFPLUCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585436 |

Source

|

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-3-ylcarbonyl)morpholine | |

CAS RN |

35090-96-1 |

Source

|

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)